2,2,5-trimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
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Overview
Description
1-HYDROXY-2,2,5-TRIMETHYL-4-PHENYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is notable for its unique structure, which includes a hydroxy group, multiple methyl groups, and a phenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-HYDROXY-2,2,5-TRIMETHYL-4-PHENYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzaldehyde with an amine and a suitable oxidizing agent to form the imidazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-HYDROXY-2,2,5-TRIMETHYL-4-PHENYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-HYDROXY-2,2,5-TRIMETHYL-4-PHENYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-HYDROXY-2,2,5-TRIMETHYL-4-PHENYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
1,3-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE: Similar structure but lacks the hydroxy group and additional methyl groups.
2,4,5-TRIMETHYL-1-PHENYL-1H-IMIDAZOLE: Similar structure but differs in the position of the methyl groups and the presence of a hydroxy group.
Uniqueness: 1-HYDROXY-2,2,5-TRIMETHYL-4-PHENYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-hydroxy-2,2,4-trimethyl-1-oxido-5-phenyl-4H-imidazol-1-ium |
InChI |
InChI=1S/C12H16N2O2/c1-9-11(10-7-5-4-6-8-10)14(16)12(2,3)13(9)15/h4-9,15H,1-3H3 |
InChI Key |
YEAXBZFAJJXKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=[N+](C(N1O)(C)C)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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